molecular formula C18H20ClNO2 B12958974 2-(4-Chlorophenethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol

2-(4-Chlorophenethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol

Cat. No.: B12958974
M. Wt: 317.8 g/mol
InChI Key: NSADJCFDAIMHMX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a chlorophenethyl group, a methoxy group, and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Chlorophenethyl Group: This step involves the alkylation of the tetrahydroisoquinoline core with 4-chlorophenethyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted tetrahydroisoquinolines.

Scientific Research Applications

2-(4-Chlorophenethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenethyl) isothiocyanate
  • 4-Chlorophenyl isothiocyanate

Comparison

Compared to similar compounds, 2-(4-Chlorophenethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to the presence of the methoxy group and the tetrahydroisoquinoline core. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)ethyl]-7-methoxy-3,4-dihydro-1H-isoquinolin-6-ol

InChI

InChI=1S/C18H20ClNO2/c1-22-18-11-15-12-20(9-7-14(15)10-17(18)21)8-6-13-2-4-16(19)5-3-13/h2-5,10-11,21H,6-9,12H2,1H3

InChI Key

NSADJCFDAIMHMX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CCN(CC2=C1)CCC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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